(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone
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Overview
Description
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone: is a chemical compound with the molecular formula C18H22N2O3S
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The reactivity of azetidines, another moiety in the compound, is driven by a considerable ring strain. This unique reactivity can be triggered under appropriate reaction conditions . The indole moiety is also known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Result of action
Given the biological activities associated with indole derivatives, it could potentially have a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Cyclohexylsulfonyl Group:
Indole Derivative Formation: The indole moiety is introduced through reactions involving indole derivatives and suitable coupling agents.
Final Coupling: The final step involves coupling the azetidine and indole moieties to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: This compound has a similar structure but differs in the position of the indole moiety.
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone: Another similar compound with a different indole position.
Uniqueness
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(16-10-19-17-9-5-4-8-15(16)17)20-11-14(12-20)24(22,23)13-6-2-1-3-7-13/h4-5,8-10,13-14,19H,1-3,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXYFMOASUTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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